molecular formula C13H19ClN2O B6462143 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2548995-98-6

4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6462143
CAS No.: 2548995-98-6
M. Wt: 254.75 g/mol
InChI Key: JCWYFCCJJXAZJI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride is a compound known for its versatile applications in various fields of scientific research. It is a pyrrolidinone derivative, where the pyrrolidinone core is functionalized with an aminomethyl group and a 2-methylphenylmethyl moiety. The hydrochloride salt form is commonly used to enhance the compound's stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

  • Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

  • Introduction of the 2-Methylphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidinone is alkylated with a 2-methylbenzyl halide in the presence of a Lewis acid catalyst.

  • Addition of the Aminomethyl Group: This can be done via reductive amination, where the corresponding aldehyde or ketone precursor is reacted with ammonia or an amine under reducing conditions, usually employing a reducing agent like sodium cyanoborohydride.

  • Conversion to Hydrochloride Salt: The free base form of the compound can be treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

For industrial production, similar synthetic routes are followed, but they are optimized for large-scale manufacturing. These optimizations include using more economical reagents, improving reaction yields, and implementing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions at the aminomethyl group, often leading to the formation of imine or oxime derivatives.

  • Reduction: Reduction can occur at the carbonyl group of the pyrrolidinone ring, potentially yielding alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can take place at the methylphenyl group or the aminomethyl group, introducing various functional groups to modify its properties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and peracids.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Nucleophiles: Halides, amines, alcohols, and thiols.

Major Products

  • Oxidation products: Imines, oximes, and nitriles.

  • Reduction products: Alcohols, amines, and reduced pyrrolidinones.

  • Substitution products: Halogenated derivatives, alkylated compounds, and various substituted analogs.

Scientific Research Applications

4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride finds use in a broad range of scientific research fields:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical modifications, making it useful in the development of new compounds and materials.

  • Biology: Explored as a potential ligand for biological targets, aiding in the study of enzyme-substrate interactions and receptor binding.

  • Medicine: Investigated for its pharmacological properties, including potential analgesic, anti-inflammatory, and antimicrobial effects.

  • Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The specific mechanism of action for 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride depends on its application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to various physiological effects. The aminomethyl and 2-methylphenylmethyl groups can enhance binding affinity and selectivity for these targets, influencing the compound's overall efficacy.

Comparison with Similar Compounds

Compared to other pyrrolidinone derivatives, 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride offers unique structural features that enhance its functional versatility. Similar compounds include:

  • 4-(Aminomethyl)pyrrolidin-2-one: Lacks the 2-methylphenylmethyl group, which can affect its binding properties and solubility.

  • 1-(Phenylmethyl)pyrrolidin-2-one: Lacks the aminomethyl group, which can impact its reactivity and biological activity.

  • 4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical and biological properties.

Overall, the presence of both the aminomethyl and 2-methylphenylmethyl groups in this compound distinguishes it from related compounds, offering a combination of enhanced solubility, stability, and reactivity that makes it valuable for diverse scientific research applications.

Properties

IUPAC Name

4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)9-15-8-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWYFCCJJXAZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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